molecular formula C26H27NO B118402 (1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone CAS No. 209414-09-5

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

Cat. No. B118402
M. Wt: 369.5 g/mol
InChI Key: IHKDUDCDUKFOKK-UHFFFAOYSA-N
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Description

“(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone” is a synthetic cannabinoid, which is structurally similar to THC . It has been found as adulterants in herbal products .

Scientific Research Applications

Identification in Forensic Toxicology

Studies have identified various naphthoylindoles, similar in structure to "(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone", as adulterants in illegal products and herbal substances. These compounds, including JWH-018 and AM-2201, have been detected in products obtained via the internet, demonstrating their relevance in forensic investigations and drug surveillance (Nakajima et al., 2011), (Nakajima et al., 2012).

Development of Radioligands for PET Imaging

Aminoalkylindole derivatives, related to the molecular structure , have been synthesized as candidates for cannabinoid receptor radioligands. These radioligands are intended for Positron Emission Tomography (PET) imaging, particularly for studying alcohol abuse (Gao et al., 2014).

Selective Solid Phase Extraction for Synthetic Cannabinoids

Research has been conducted on the development of selective sorbents for the extraction of synthetic cannabinoids, which include compounds structurally related to "(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone". These advancements are crucial for analytical chemistry, particularly in the detection and analysis of synthetic drugs (Mascini et al., 2017).

Study of Anti-Hyperglycemic Agents

Naphthalen-1-yl-methanone derivatives have been synthesized and tested for their anti-hyperglycemic activity, suggesting potential therapeutic applications for similar compounds (Kumar et al., 2006).

Investigation in Anticancer Agents

Certain naphthalen-1-yl-methanone derivatives have been explored for their potential as anticancer agents. These studies involve synthesis and reaction with various nucleophiles, indicating the possible therapeutic applications of compounds with a similar structure (Gouhar & Raafat, 2015).

properties

IUPAC Name

(1-heptylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-2-3-4-5-10-18-27-19-24(22-15-8-9-17-25(22)27)26(28)23-16-11-13-20-12-6-7-14-21(20)23/h6-9,11-17,19H,2-5,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDUDCDUKFOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801016343
Record name JWH-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-heptyl-1H-indol-3-yl)(naphthalen-1-yl)methanone

CAS RN

209414-09-5
Record name JWH-020
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JWH-020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801016343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-020
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3UPV2SG3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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